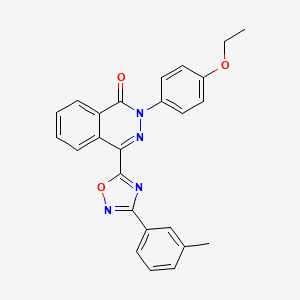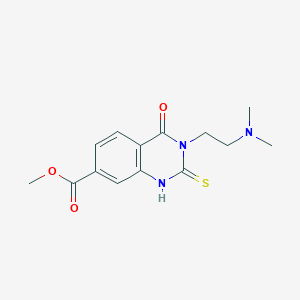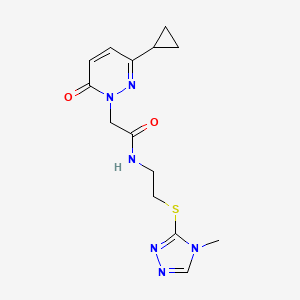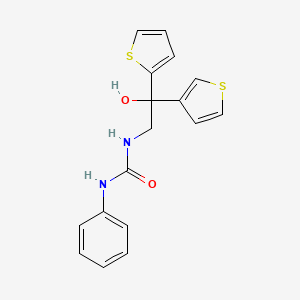
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H9Cl2NO. It has a molecular weight of 218.08 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is a solid substance . It has a molecular weight of 218.08 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Inhibitory Properties in Enzyme Activity
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol, a derivative of tetrahydroisoquinoline, has been studied for its potential as an inhibitor of certain enzymes. For example, compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline demonstrated potent inhibitory properties in phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis, showing therapeutic utility potential (Demarinis et al., 1981).
2. Analytical and Quality Control Applications
The compound has applications in analytical chemistry, particularly in the identification and quantification of active ingredients in pharmaceuticals. A study developed a thin layer chromatography (TLC) method for quantitative determination of 5,7-dichloroquinolin-8-ol, demonstrating its utility in routine quality control analysis of pharmaceuticals (Pavithra et al., 2011).
3. Preconcentration of Metals for Analysis
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol modified compounds have been used in the preconcentration of metals like thorium and uranium. This application is significant in environmental and analytical chemistry, where precise measurement of trace elements is crucial (Preetha et al., 2002).
4. Potential in Medicinal Chemistry
Research into derivatives of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol, such as those with amido and carboxy modifications, indicates potential applications in medicinal chemistry. These derivatives have shown activity as antagonists at the glycine site of the NMDA receptor, suggesting possible therapeutic applications (Leeson et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h4,12-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLCPWMVWUZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2Cl)Cl)O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID4245502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2694206.png)
![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)

![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
methanone hydrochloride](/img/structure/B2694213.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)


![(2R)-2-[(2,5-Dibromopyridine-3-carbonyl)amino]propanoic acid](/img/structure/B2694227.png)